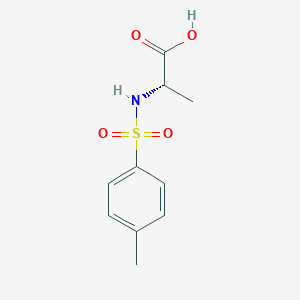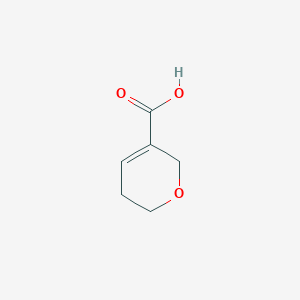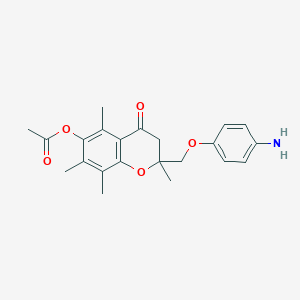
3-シアノピリジン-2,4,5,6-d4
概要
説明
3-Cyanopyridine-2,4,5,6-d4 is a deuterated derivative of 3-cyanopyridine, where the hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it valuable in various analytical and synthetic applications .
科学的研究の応用
3-Cyanopyridine-2,4,5,6-d4 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used as a building block in the synthesis of complex molecules and in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals
作用機序
Target of Action
The primary target of 3-Cyanopyridine-2,4,5,6-d4 is the Survivin protein , an important member of the antiapoptotic protein family . This protein plays a crucial role in controlling the cell’s life cycle. Overexpression of survivin in tumor cells leads to inhibition of apoptosis, thus contributing to cancer cell proliferation .
Mode of Action
The 3-Cyanopyridine-2,4,5,6-d4 compound interacts with the Survivin protein at the BIR domain , which is the largest binding pocket in the Survivin dimer . The key to the efficacy of 3-cyanopyridines is their surface interaction with the survivin amino acid Ile74 .
Result of Action
The interaction of 3-Cyanopyridine-2,4,5,6-d4 with the Survivin protein leads to the inhibition of this protein, which in turn can lead to the induction of apoptosis in cancer cells . This makes 3-Cyanopyridine-2,4,5,6-d4 a potential candidate for anti-cancer therapies.
生化学分析
Molecular Mechanism
Cyanopyridines have been found to have various pharmacological activities, suggesting they may interact with a variety of biomolecules .
Temporal Effects in Laboratory Settings
It is soluble in Chloroform, Ethyl Acetate, and Methanol, and it is recommended to be stored at -20° C .
Metabolic Pathways
Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyridine-2,4,5,6-d4 typically involves the deuteration of 3-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process .
Industrial Production Methods
Industrial production of 3-Cyanopyridine-2,4,5,6-d4 may involve large-scale deuteration processes, where 3-cyanopyridine is treated with deuterium gas or deuterated water under high pressure and temperature. The process is optimized to ensure high yield and purity of the deuterated product .
化学反応の分析
Types of Reactions
3-Cyanopyridine-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 3-aminopyridine derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 3-Aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3-Cyanopyridine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling benefits.
4-Cyanopyridine: Another cyanopyridine derivative with different substitution patterns, used in organic synthesis and pharmaceutical applications.
Uniqueness
3-Cyanopyridine-2,4,5,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic chemistry. The presence of deuterium atoms can alter the physical and chemical properties of the compound, making it useful in studies involving reaction mechanisms, metabolic pathways, and isotopic effects .
特性
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHSAQLYPIAIN-RZIJKAHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480991 | |
| Record name | 3-Cyanopyridine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-32-7 | |
| Record name | 3-Cyanopyridine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2,3-Tri-O-benzyl-4-[(benzyloxy)methyl]cyclohex-5-ene-1,2,3,4-tetraol](/img/structure/B16886.png)
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)









![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)
